molecular formula C10H14O3 B8588584 2,5-Furandione, polymer with 1-hexene, sodium salt CAS No. 58877-69-3

2,5-Furandione, polymer with 1-hexene, sodium salt

Cat. No.: B8588584
CAS No.: 58877-69-3
M. Wt: 182.22 g/mol
InChI Key: BFXNBEVWYJSJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Furandione, polymer with 1-hexene, sodium salt is a copolymer formed by the reaction of maleic anhydride and 1-hexene. Maleic anhydride is an organic compound with the formula C₄H₂O₃, characterized by its cyclic anhydride structure. 1-Hexene is an alpha-olefin with the formula C₆H₁₂, featuring a terminal double bond. The copolymerization of these two compounds results in a material with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The copolymerization of maleic anhydride and 1-hexene is typically carried out via free radical polymerization. This process involves the use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to generate free radicals that initiate the polymerization reaction. The reaction is usually conducted in an inert solvent like toluene or xylene at elevated temperatures (around 60-80°C) to ensure efficient polymerization .

Industrial Production Methods

Industrial production of maleic anhydride 1-hexene copolymers often involves continuous processes using fixed-bed or fluid-bed reactors. The vapor-phase oxidation of n-butane over a vanadium-phosphorus oxide catalyst is a common method for producing maleic anhydride on a large scale . The copolymerization with 1-hexene is then carried out in specialized reactors designed to handle the specific reaction conditions required for high-yield production .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, polymer with 1-hexene, sodium salt copolymers undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides and Diols: From oxidation reactions.

    Succinic Acid Derivatives: From reduction reactions.

    Esters, Amides, and Imides: From substitution reactions.

Mechanism of Action

The mechanism of action of maleic anhydride 1-hexene copolymers is primarily based on the reactivity of the anhydride and olefinic groups. The anhydride groups can undergo ring-opening reactions, forming reactive intermediates that can further react with various nucleophiles. The olefinic groups can participate in addition reactions, forming cross-linked networks that enhance the material’s mechanical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Furandione, polymer with 1-hexene, sodium salt copolymers are unique due to their balance of hydrophobic and hydrophilic properties, making them suitable for a wide range of applications. The shorter alkyl chain of 1-hexene compared to 1-octene or 1-dodecene provides a distinct set of physical and chemical properties that can be tailored for specific uses .

Properties

CAS No.

58877-69-3

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

furan-2,5-dione;hex-1-ene

InChI

InChI=1S/C6H12.C4H2O3/c1-3-5-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-6H2,2H3;1-2H

InChI Key

BFXNBEVWYJSJRV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C.C1=CC(=O)OC1=O

Related CAS

25266-57-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of maleic anhydride (9.8 g-0.1 mol) and 1-hexene (8.4 g-0.1 mole) in propylene glycol methyl ether acetate (30 g) was heated under agitation and nitrogen to 60 deg.C. A solution of 2.5 g of 75 wt. % t-butyl peroxyneodecanoate in 6 g of propylene glycol methyl ether acetate was then injected into the reaction vessel within half hour via a syringe pump. The reactants were agitated for another 2 hours at 60° C. before being cooled to room temperature. The product was the poured into methanol which caused precipitation of a white solid which was filtered and air dried to give 10.5 g of a maleic anhydride/1-hexene copolymer. Hydrolysis was carried out by a procedure similar to that described in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A separable flask fitted with a reflux condenser was charged with 98 parts of maleic anhydride, 300 parts of methyl ethyl ketone, 84 parts of hexene-1 and 4 parts of azobisisobutyronitrile, and the mixture was reacted with stirring in an atmosphere of nitrogen at 65°-70° C. After carrying out the reaction for 10 hours, the system was cooled to room temperature and cold methanol was added to precipitate a polymer, which was separated, collected and dried under reduced pressure to obtain 108 parts of a hexene-1-maleic anhydride copolymer (mol ratio 1:1, MW = 3800). A mixture of 91 parts of the so obtained copolymer and 400 parts of a 10% aqueous sodium hydroxide solution was stirred at 80°-90° C. to obtain an aqueous solution of a water-soluble hexene-1-sodium maleate copolymer (hereinafter referred to as water-soluble salt (II-2) or Na salt of (C6 -MA) copolymer).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.